4-(MORPHOLINE-4-SULFONYL)-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE
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Overview
Description
4-(MORPHOLINE-4-SULFONYL)-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a morpholine ring, a sulfonyl group, and an oxolane ring attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(MORPHOLINE-4-SULFONYL)-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of morpholine with a sulfonyl chloride to form a morpholine sulfonyl intermediate. This intermediate is then reacted with a benzamide derivative that contains an oxolane ring. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(MORPHOLINE-4-SULFONYL)-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide core can be reduced to form amine derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted morpholine compounds. These products can be further utilized in various applications, including drug development and materials science.
Scientific Research Applications
4-(MORPHOLINE-4-SULFONYL)-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: The compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(MORPHOLINE-4-SULFONYL)-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. The oxolane ring and benzamide core can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-[(MORPHOLINE-4-SULFONYL)METHYL]PHENYL METHANAMINE: This compound has a similar structure but lacks the oxolane ring.
4-(MORPHOLINE-4-SULFONYL)BENZAMIDE: This compound lacks the oxolane ring and the additional methyl group.
Uniqueness
4-(MORPHOLINE-4-SULFONYL)-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is unique due to the presence of both the oxolane ring and the sulfonyl group, which confer distinct chemical properties and biological activities. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(oxolan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c19-16(17-12-14-2-1-9-23-14)13-3-5-15(6-4-13)24(20,21)18-7-10-22-11-8-18/h3-6,14H,1-2,7-12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBALALBFMMCIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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